molecular formula C10H11BO3 B12958130 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

Cat. No.: B12958130
M. Wt: 190.01 g/mol
InChI Key: HXLMBEBBOOPSEZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-7-carbaldehyde

InChI

InChI=1S/C10H11BO3/c1-10(2)8-5-3-4-7(6-12)9(8)11(13)14-10/h3-6,13H,1-2H3

InChI Key

HXLMBEBBOOPSEZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2C(O1)(C)C)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde typically involves the reaction of appropriate boronic acids with suitable aldehydes under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aldehyde. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The boron atom can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Ketones and carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound may also interfere with cellular pathways and processes, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Compound A : 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde
  • CAS : 1195621-75-0
  • Molecular Formula : C₈H₇BO₃
  • Molecular Weight : 161.95 g/mol
  • Key Differences :
    • Lacks methyl groups at position 3.
    • Simpler structure with reduced steric hindrance.
Compound B : 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic Acid
  • CAS : 1268335-28-9
  • Molecular Formula : C₈H₇BO₄
  • Molecular Weight : 177.95 g/mol
  • Key Differences: Carboxylic acid (-COOH) replaces carbaldehyde (-CHO) at position 7.
  • Applications : Used in synthesizing 3′-N-acyl derivatives for antibiotic conjugates (e.g., amphotericin B analogs) .

Substituent Position and Steric Effects

Compound C : 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde
  • CAS : 1437051-71-2
  • Molecular Formula : C₉H₁₁BO₃
  • Molecular Weight : ~178.00 g/mol
  • Key Differences :
    • Carbaldehyde group at position 6 instead of 7.
    • Altered electronic distribution due to positional isomerism.
  • Applications : Research-focused; structural modifications may influence target binding affinity .

Hybrid Derivatives

Compound D : 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic Acid
  • CAS : 1268335-33-6
  • Molecular Formula : C₁₀H₁₁BO₄
  • Molecular Weight : 206.00 g/mol
  • Key Differences: Propanoic acid chain extends from position 7.
  • Applications : Intermediate in synthesizing bioactive conjugates (e.g., antifungal agents) .

Comparative Data Table

Property Target Compound (CAS 1195621-75-0) Compound A Compound B Compound C Compound D
Molecular Formula C₉H₁₁BO₃ C₈H₇BO₃ C₈H₇BO₄ C₉H₁₁BO₃ C₁₀H₁₁BO₄
Molecular Weight (g/mol) ~178.00 161.95 177.95 ~178.00 206.00
Key Functional Group 7-CHO, 3-(CH₃)₂ 7-CHO 7-COOH 6-CHO, 3-(CH₃)₂ 7-propanoic acid
Polarity Moderate Moderate High Moderate High
Primary Application PI3K/Akt inhibition PI3K/Akt inhibition Antibiotic conjugation Research Bioconjugation

Research Findings and Trends

Steric Effects : Methyl groups at position 3 (e.g., Target Compound and Compound C) enhance metabolic stability but may reduce binding flexibility .

Functional Group Impact :

  • Carbaldehyde (-CHO) groups favor nucleophilic reactions (e.g., imine formation).
  • Carboxylic acid (-COOH) derivatives are preferred for amide bond formation in drug conjugates .

Biological Activity

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁BO₃
  • Molecular Weight : 190.00 g/mol
  • CAS Number : 1437051-71-2
  • Purity : ≥95% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxaborole structure contributes to its ability to bind to proteins and nucleic acids, influencing various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a role in antimicrobial therapy.
  • Antiviral Activity : There is emerging evidence that compounds similar in structure exhibit antiviral properties, particularly against RNA viruses.

Biological Activity Data

Activity TypeTarget/PathwayEffectReference
Enzyme InhibitionGlycosyltransferasesInhibition of activity
AntimicrobialGram-positive bacteriaBactericidal effect
AntiviralRNA-dependent RNA polymeraseInhibition of replication

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antiviral Screening

A collaborative research effort involving several institutions assessed the antiviral properties of the compound against influenza virus. The findings demonstrated that the compound inhibited viral replication in vitro, suggesting potential for further development as an antiviral agent.

Research Findings

Recent research highlights the versatility of this compound in various biological contexts:

  • Structural Analysis : X-ray crystallography revealed insights into the binding interactions at the molecular level.
  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in vivo.
  • Toxicity Assessment : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.

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